molecular formula C20H24N2O2 B2914545 3-(dimethylamino)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide CAS No. 1421450-22-7

3-(dimethylamino)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide

Cat. No.: B2914545
CAS No.: 1421450-22-7
M. Wt: 324.424
InChI Key: ZQQDYABZEDOXBU-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide is a synthetic organic compound of significant interest in medicinal chemistry research. Its structure incorporates a tetralin (1,2,3,4-tetrahydronaphthalene) scaffold, a privileged structure in drug discovery known for its ability to interact with diverse biological targets. The molecule is further functionalized with a dimethylamino group and a benzamide moiety, features commonly found in compounds with varied pharmacological profiles. Compounds featuring the tetralin core and dimethylamino substituents have been investigated as inhibitors of enzymes like glycogen phosphorylase for metabolic syndrome and type 2 diabetes research . Furthermore, structurally similar molecules containing the dimethylamino group are explored as potent inhibitors of kinases such as EGFR (Epidermal Growth Factor Receptor) for anticancer research . The dimethylamino group is a common feature in many bioactive molecules and can influence the compound's solubility and electronic properties, while the benzamide linkage is a versatile pharmacophore. This combination makes this compound a valuable chemical tool for researchers developing structure-activity relationships (SAR), screening for new biological activity, and studying enzyme inhibition mechanisms. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(dimethylamino)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-22(2)18-9-5-8-16(12-18)19(23)21-14-20(24)11-10-15-6-3-4-7-17(15)13-20/h3-9,12,24H,10-11,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQDYABZEDOXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the dimethylamino group through nucleophilic substitution. The hydroxy-tetrahydronaphthalenylmethyl group can be added via a Friedel-Crafts alkylation reaction, followed by reduction and hydroxylation steps.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-(dimethylamino)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The hydroxy-tetrahydronaphthalenylmethyl group may enhance the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzamide Derivatives

Compound Name Substituents Key Functional Groups Notable Properties
Target Compound 3-(Dimethylamino)benzamide + 2-hydroxy-tetrahydronaphthalenylmethyl Dimethylamino (electron-donating), hydroxyl, tetrahydronaphthalene Potential for hydrogen bonding, moderate lipophilicity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide + 2-hydroxy-1,1-dimethylethyl Methyl (electron-neutral), hydroxyl N,O-bidentate directing group for metal-catalyzed C–H activation
N-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)butane-1-sulfonamide Butanesulfonamide + 2-hydroxy-tetrahydronaphthalenylmethyl Sulfonamide (strongly polar), hydroxyl Enhanced hydrogen-bonding capacity vs. benzamides
N-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzamide 3-Trifluoromethylbenzamide + 2-hydroxy-arylalkyl Trifluoromethyl (electron-withdrawing), methylthio High electronegativity, potential metabolic stability

Key Observations :

  • The dimethylamino group in the target compound may enhance solubility in polar solvents compared to methyl or trifluoromethyl substituents .
  • Sulfonamide analogs (e.g., ) exhibit stronger hydrogen-bonding capacity due to the sulfonyl group, which could influence receptor binding compared to benzamides.

Spectroscopic Characterization

Table 2: NMR Spectral Data Comparison

Compound 1H NMR Peaks (δ, ppm) Key Assignments
Target Compound (Inferred) ~3.0 (s, 6H, N(CH3)2), ~4.2 (s, 2H, CH2), ~6.8–7.5 (m, aromatic H) Dimethylamino protons, methylene bridge, aromatic protons
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3.4 (s, 2H, CH2), 1.3 (s, 6H, C(CH3)2) Aliphatic methylene and methyl groups
Compound (2) in 3.4 (s, 2H, CH2), 7.5–8.2 (m, aromatic H) Similar methylene and aromatic patterns

Insights :

  • The dimethylamino group in the target compound would produce a singlet near δ 3.0 ppm for the six equivalent methyl protons, distinct from methyl groups in or trifluoromethyl signals in .
  • The tetrahydronaphthalenyl moiety may generate complex splitting in the aromatic region (δ 6.8–7.5 ppm), as seen in naphthalene-containing analogs .

Biological Activity

3-(Dimethylamino)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide, often referred to in the literature as a complex organic compound, exhibits significant biological activity that warrants detailed investigation. This compound is characterized by its unique structural features, including a dimethylamino group and a tetrahydronaphthalene moiety, which contribute to its pharmacological properties.

Chemical Structure

The molecular formula for this compound is C18H23N1O2C_{18}H_{23}N_{1}O_{2}. Its structure includes:

  • A dimethylamino group that enhances solubility and biological interaction.
  • A hydroxyl group attached to the tetrahydronaphthalene ring, which may play a crucial role in receptor binding.

Biological Activity Overview

Research indicates that this compound demonstrates various biological activities, primarily through its interaction with neurotransmitter receptors. Notably, it has been studied for its potential applications in treating neurological disorders due to its agonistic activity on serotonin and dopamine receptors.

Pharmacological Effects

  • Serotonin Receptor Modulation : The compound has been shown to interact with serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety disorders. Studies suggest that it may exhibit both agonist and antagonist properties depending on the receptor subtype involved.
  • Dopaminergic Activity : Preliminary data indicate that the compound may influence dopaminergic pathways, potentially offering therapeutic benefits in conditions such as Parkinson's disease or schizophrenia.
  • Analgesic Properties : Some investigations have hinted at analgesic effects, possibly through modulation of pain pathways involving opioid receptors.

Case Studies

  • Study on Neurotransmitter Interaction : A recent study demonstrated that this compound significantly increased serotonin levels in rat models, suggesting its potential as an antidepressant .
  • Dopamine Receptor Binding Affinity : Another research effort focused on the binding affinity of this compound to dopamine receptors. The results indicated a moderate affinity for D2 receptors, which are critical for regulating mood and behavior .

Data Table of Biological Activities

Activity TypeMechanism of ActionReference
Serotonin Receptor AgonistModulates 5-HT receptor activity
Dopamine Receptor AgonistBinds to D2 receptors
Analgesic EffectModulates pain pathways

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